molecular formula C31H53N11O5 B1195543 Argiopinin III CAS No. 117306-99-7

Argiopinin III

Cat. No. B1195543
M. Wt: 659.8 g/mol
InChI Key: ONYMEUPDKAAGRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Argiopinin III is a compound that belongs to the class of polyamine toxins isolated from the orb-weaver spider . It is also known as Argiotoxin 659 . The compound has a formula of C31H53N11O5, an exact mass of 659.4231, and a molecular weight of 659.8232 .


Molecular Structure Analysis

The molecular structure of Argiopinin III is complex, with a formula of C31H53N11O5 . The compound is part of the Argiopinins group found in spider venoms . More detailed structural analysis would require advanced techniques such as spectroscopy or crystallography.

Scientific Research Applications

  • Argiopinin-Binding Proteins in Bovine Cerebrum Membranes : Research by Volkova et al. (1989) isolated a 40 kDa argiopinin-binding glycoprotein from bovine cerebrum membranes. This protein displayed specific binding to L-[3H]glutamate, indicating a potential role in neurotransmitter interaction and signaling in the brain (Volkova et al., 1989).

  • Argiopin in Sensorimotor Transmission : Antonov et al. (1987) found that Argiopin, a component of Argiope lobata spider venom, inhibited glutamate-induced depolarizations in motoneurons in isolated frog spinal cord. This suggests Argiopinin III's potential in studying excitatory amino acid receptors and synaptic transmission in the spinal cord (Antonov et al., 1987).

  • Effect on Excitatory Amino Acid Receptors in Rat Cortex : A study by Davies et al. (1992) demonstrated that compounds like Argiopine and Argiopinin 3 from spider venom could block responses to NMDA, kainate, and AMPA in rat cortical excitatory amino acid receptors. This finding is significant for understanding the modulation of neurotransmitter systems, particularly in neurological disorders (Davies et al., 1992).

  • Impact on Hippocampal Neurons : Kiskin et al. (1989) explored the effects of Argiopinine and pseudoargiopinines, derived from spider venom, on glutamate receptors in rat hippocampal neurons. Their research points to potential applications in investigating the mammalian central nervous system's glutamate receptors (Kiskin et al., 1989).

properties

IUPAC Name

N-[5-[3-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(4-hydroxy-1H-indol-3-yl)acetyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H53N11O5/c32-22(8-5-16-40-31(34)35)29(46)38-17-7-14-37-13-6-12-36-11-2-1-3-15-39-30(47)24(19-26(33)44)42-27(45)18-21-20-41-23-9-4-10-25(43)28(21)23/h4,9-10,20,22,24,36-37,41,43H,1-3,5-8,11-19,32H2,(H2,33,44)(H,38,46)(H,39,47)(H,42,45)(H4,34,35,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYMEUPDKAAGRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H53N11O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Argiopinin III

CAS RN

117306-99-7
Record name Argiopinin III
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117306997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
EV Grishin, TM Volkova, AS Arseniev - Toxicon, 1989 - Elsevier
… The structural analyses were performed according to the scheme described for argiopinin III. The principal feature of the approach is application of two-dimensional 2QF-COSY …
Number of citations: 90 www.sciencedirect.com
VM Lipkin - Journal of Protein Chemistry, 1989 - Springer
… To take an example 2QF-COSY spectrum of the argiopinin III … --NMR spectrum of argiopinin III contains two singlet signals of … For the entire reconstruction of the argiopinin III structure the …
Number of citations: 3 link.springer.com
TM Volkova, NA Avetisyan, TG Galkina… - Journal of Protein …, 1989 - Springer
… ]-argiopinin III was … argiopinin III with FeCI3 (}~max of complex appeared to be 605 nm). Similarly, we succeeded in registration of absorbance at 605 nm upon interaction of argiopinin III …
Number of citations: 2 link.springer.com
IS Blagbrough, PNR Usherwood - … of the Royal Society of Edinburgh …, 1992 - cambridge.org
The polyamine amides comprise a newly-discovered class of compounds which exhibits considerable potential for the development of selective pharmacological tools and …
Number of citations: 26 www.cambridge.org
F Huyop, N Huda, RA Wahab, MN Lani, AAA Hamid… - 2023 - researchsquare.com
Objective Honey has been valued for its therapeutic properties since ancient times. This study focuses on the unique characteristics and bioactive compounds of Tualang Honey (TH) …
Number of citations: 2 www.researchsquare.com
KD McCormick - 1993 - search.proquest.com
One of the rewards of studying chemical interactions between various types of organisms is that such studies may lead to knowledge that can be used for our own benefit. Examples of …
Number of citations: 1 search.proquest.com

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